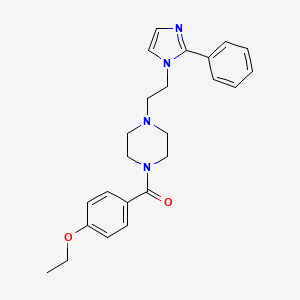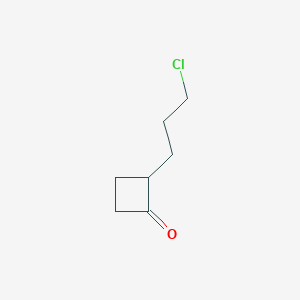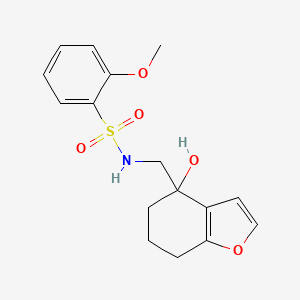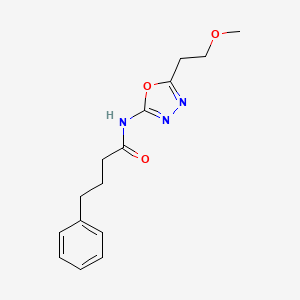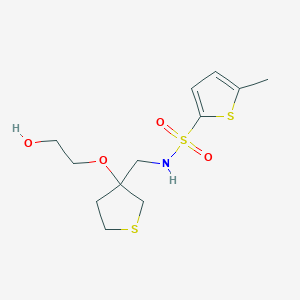![molecular formula C14H10ClFN4O3 B3009621 (3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide CAS No. 1465371-31-6](/img/structure/B3009621.png)
(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds are typically described by their molecular formula, structure, and properties. The molecular formula tells you which atoms are present in the compound and in what proportions. The structure shows how these atoms are connected .
Synthesis Analysis
The synthesis of a chemical compound refers to the process by which the compound is made. This often involves a series of chemical reactions, with each step being carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the changes that occur when a compound undergoes a chemical reaction. This can involve studying the rate of the reaction, the products formed, and the conditions that affect the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility, reactivity, and stability. These properties can be determined through a variety of laboratory tests .Aplicaciones Científicas De Investigación
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, which affects skin pigmentation and can be implicated in various disorders and diseases, including Parkinson’s disease. The 3-Chloro-4-fluorophenyl motif has been identified as a beneficial structure for tyrosinase inhibitors, particularly from synthetic sources . This compound could serve as a starting point for the development of new pharmaceuticals and cosmetics aimed at controlling melanin production.
Neurodegenerative Disease Research
Overproduction of melanin might relate to neurodegenerative processes in diseases like Parkinson’s. Compounds that can inhibit tyrosinase, such as the one , may be valuable in researching treatments for these conditions. By studying its inhibitory effects on tyrosinase, researchers can explore therapeutic avenues for neurodegeneration .
Skin Pigmentation Disorders
Disorders of skin pigmentation, such as vitiligo or hyperpigmentation, can be addressed by modulating tyrosinase activity. As an inhibitor of tyrosinase, this compound could be used in the treatment of these disorders, offering a synthetic alternative to existing treatments .
Antimicrobial Applications
The structural features of this compound suggest potential antimicrobial properties. By disrupting bacterial or fungal melanin pathways, which are similar to those in humans, it could serve as an antimicrobial agent, particularly against pathogens that rely on melanin for virulence .
Molecular Modelling and Docking Studies
The compound’s unique structure makes it suitable for molecular modelling and docking studies. Researchers can use it to simulate interactions with various biological targets, aiding in the design of new drugs with improved efficacy and specificity .
Synthetic Chemistry Research
The compound can be used in synthetic chemistry research to develop new chemical synthesis methods. Its complex structure provides a challenge for synthetic chemists to develop novel pathways and techniques for its assembly, which can be applied to other complex molecules .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4O3/c15-12-7-10(1-3-13(12)16)19(9-17)6-5-18-8-11(20(22)23)2-4-14(18)21/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRAPMUWDUMMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCN2C=C(C=CC2=O)[N+](=O)[O-])C#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-fluorophenyl)-[2-(5-nitro-2-oxopyridin-1-yl)ethyl]cyanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

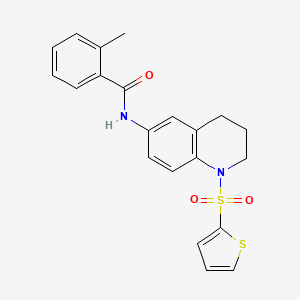
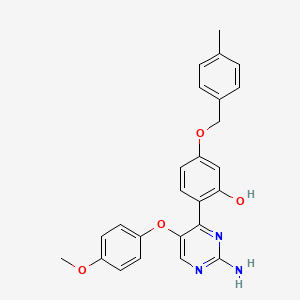


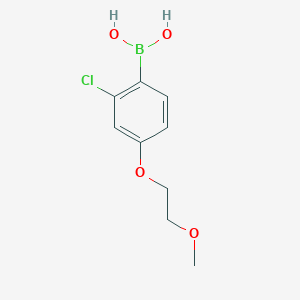
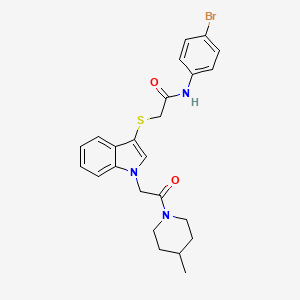
![N-(4-(diethylamino)-2-methylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3009546.png)
